Bufa-20,22-dienolide, 1,3,5-[(1R)-ethylidynetris(oxy)]-11,14-dihydroxy-12,19-dioxo-, (1beta,3beta,5beta,11alpha)-
Description
Properties
CAS No. |
98205-50-6 |
|---|---|
Molecular Formula |
C26H30O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(1S,4R,5S,8R,9R,11S,12S,13R,14R,16R,18S)-5,11-dihydroxy-9,16-dimethyl-10-oxo-8-(6-oxopyran-3-yl)-15,17,20-trioxahexacyclo[14.3.1.114,18.01,13.04,12.05,9]henicosane-13-carbaldehyde |
InChI |
InChI=1S/C26H30O9/c1-22-15(13-3-4-18(28)32-11-13)6-8-26(22,31)16-5-7-24-10-14-9-17(34-23(2,33-14)35-24)25(24,12-27)19(16)20(29)21(22)30/h3-4,11-12,14-17,19-20,29,31H,5-10H2,1-2H3/t14-,15+,16+,17+,19+,20-,22-,23+,24-,25+,26-/m0/s1 |
InChI Key |
PHOLEJIIASOWOL-XOGNUPMYSA-N |
Isomeric SMILES |
C[C@@]12[C@H](CC[C@@]1([C@@H]3CC[C@]45C[C@@H]6C[C@H]([C@@]4([C@H]3[C@@H](C2=O)O)C=O)O[C@@](O6)(O5)C)O)C7=COC(=O)C=C7 |
Canonical SMILES |
CC12C(CCC1(C3CCC45CC6CC(C4(C3C(C2=O)O)C=O)OC(O6)(O5)C)O)C7=COC(=O)C=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Daigremontianin; |
Origin of Product |
United States |
Preparation Methods
Natural Sources and Biosynthetic Context
Daigremontianin is biosynthesized in Kalanchoe daigremontiana, a Crassulaceae plant native to Madagascar and widely cultivated in tropical regions. Bufadienolides like daigremontianin are secondary metabolites synthesized via the mevalonate pathway, with cholesterol serving as a precursor. These compounds accumulate in leaf tissues, particularly in younger leaves, which exhibit lower concentrations of interfering secondary metabolites compared to mature foliage. The hybrid species Kalanchoe daigremontiana × tubiflora has also been identified as a viable source, yielding higher bufadienolide content under stress conditions.
Extraction Methods
Solvent Extraction
The primary method for isolating daigremontianin involves methanol extraction. Fresh leaves of K. daigremontiana are macerated in methanol (1:5 w/v) for 72 hours at room temperature, followed by filtration and solvent evaporation under reduced pressure. This crude extract contains a mixture of bufadienolides, including daigremontianin, bersaldegenin derivatives, and bryophyllin A. Alternative solvents such as acetone and ethanol have been explored, but methanol consistently achieves higher yields due to its polarity, which effectively solubilizes glycosidic compounds.
Bioassay-Guided Fractionation
Bioassay-guided fractionation is critical for isolating daigremontianin from co-occurring bufadienolides. The methanolic extract is partitioned sequentially with hexane, ethyl acetate, and water. The ethyl acetate fraction, enriched with bufadienolides, is subjected to vacuum liquid chromatography (VLC) on silica gel using a chloroform-methanol gradient (95:5 to 70:30 v/v). Active fractions are identified through insecticidal assays against Bombyx mori larvae, ensuring the retention of biologically active compounds like daigremontianin.
Purification Techniques
Column Chromatography
The ethyl acetate fraction is further purified via silica gel column chromatography (SGCC). A typical protocol employs a 100 cm × 5 cm column packed with 200–300 mesh silica gel, eluted with chloroform-methanol (9:1 v/v). Daigremontianin elutes in fractions 15–22, as confirmed by thin-layer chromatography (TLC; Rf = 0.43 in chloroform-methanol 85:15).
Table 1: Chromatographic Conditions for Daigremontianin Purification
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica gel (200–300 mesh) |
| Mobile Phase | Chloroform-methanol gradient |
| Column Dimensions | 100 cm × 5 cm |
| Elution Volume | 500–600 mL |
| TLC Detection | Vanillin-H2SO4 spray (purple spots) |
High-Performance Liquid Chromatography (HPLC)
Final purification is achieved using reversed-phase HPLC (C18 column, 250 mm × 4.6 mm, 5 µm). The mobile phase consists of acetonitrile-water (65:35 v/v) at a flow rate of 1.0 mL/min, with UV detection at 296 nm. Daigremontianin exhibits a retention time of 12.3 minutes under these conditions, yielding ≥95% purity.
Structural Characterization
Spectroscopic Analysis
Daigremontianin’s structure (C26H30O9) is elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS). Key spectral data include:
Table 2: Spectroscopic Data for Daigremontianin
| Technique | Data |
|---|---|
| 1H NMR (500 MHz) | δ 5.75 (d, J=15.3 Hz, H-23), δ 7.18 (d, J=15.3 Hz, H-22), δ 6.54 (s, H-21) |
| 13C NMR (125 MHz) | δ 206.2 (C-24 aldehyde), δ 167.9 (C-24 ester), δ 92.8 (C-14 ether) |
| HRMS | m/z 486.189 [M+H]+ (calc. 486.189) |
| IR (KBr) | 3544 cm⁻¹ (OH), 1714 cm⁻¹ (C=O), 1692 cm⁻¹ (ester) |
The orthoester moiety (δC 25.6, 66.3, 73.2) and α-pyrone ring are critical for insecticidal activity, as demonstrated by structure-activity relationship studies.
X-ray Crystallography
While X-ray data for daigremontianin are limited, analogues like bersaldegenin-1,3,5-orthoacetate confirm the trans-fused A/B ring system and β-oriented C-14 hydroxyl group. Computational modeling (DFT) further validates the stereochemistry, particularly the 1α,3β,5β,11α,12β,14β configurations.
Applications and Implications
The preparation methods outlined here enable the production of daigremontianin for research in natural product chemistry and agrochemical development. Its insecticidal efficacy against Bombyx mori (LD50 = 0.8 µg/larvae) underscores its potential as a biopesticide. Future studies should optimize large-scale extraction protocols and explore semi-synthetic derivatives to enhance stability and bioactivity.
Chemical Reactions Analysis
Types of Reactions: Daigremontianin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the bufadienolide structure.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Daigremontianin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of bufadienolides.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological systems.
Medicine: Explored for its potential cardiotonic properties and its ability to inhibit certain cancer cell lines.
Mechanism of Action
Daigremontianin exerts its effects primarily through its interaction with cellular ion channels. It inhibits the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This action enhances cardiac muscle contraction, making it a potent cardiotonic agent. Additionally, daigremontianin has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function .
Comparison with Similar Compounds
Structural and Functional Differences
Daigremontianin shares its core bufadienolide structure with other compounds in Kalanchoe species but differs in substituents and bioactivity profiles. Key structural analogs include:
Cytotoxic Activity
- Daigremontianin : Exhibits potent cytotoxicity against SKOV-3 ovarian cancer cells (IC₅₀: 56.2–399.4 µg/g) and upregulates apoptosis-related genes (e.g., BCL2A1, BIRC3) while downregulating anti-apoptotic genes (e.g., BAD, CASP9) .
- Bersaldegenin-1,3,5-orthoacetate : Shows comparable cytotoxicity (IC₅₀: 35.6–113.4 µg/g) but higher insecticidal activity in Bombyx mori larvae models .
- Bryophyllin A : More potent than daigremontianin in some extracts (IC₅₀: 5.3–573.5 µg/g), suggesting structural features like the 14β-hydroxy group enhance activity .
Antioxidant and Additional Properties
- Daigremontianin: Contributes to antioxidant activity in K. daigremontiana extracts, though flavonoids (e.g., quercetin derivatives) are primary antioxidants .
- Bersaldegenin-1,3,5-orthoacetate: Limited direct antioxidant data but implicated in synergistic effects with flavonoids .
- Synthetic Adamantane Derivatives (e.g., Bananins): Unlike natural bufadienolides, these target viral helicases and exhibit logP values ~3.5–4.0, enhancing membrane permeability .
Pharmacological and Toxicological Profiles
- Daigremontianin: Potential anti-influenza activity cited in literature, though mechanistic studies are lacking . High doses may cause cardiac toxicity due to Na⁺/K⁺-ATPase inhibition, a common bufadienolide trait .
- Bryophyllin A : Higher cytotoxicity but lower abundance in extracts limits its therapeutic utility .
- Tetrodotoxin : Structurally distinct but shares conformational rigidity with adamantane-containing compounds; highlights diversity in polycyclic natural products .
Biological Activity
Daigremontianin, a bufadienolide extracted from the plant Kalanchoe daigremontiana, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including cytotoxic, antiviral, antimicrobial, and potential therapeutic effects, supported by recent research findings and case studies.
Daigremontianin belongs to the class of bufadienolides, which are known for their steroid-like structure and bioactive properties. The mechanism of action primarily involves the modulation of ion channels and cellular signaling pathways, influencing various physiological processes.
Cytotoxic Activity
Research has demonstrated significant cytotoxic effects of daigremontianin on various cancer cell lines. A study evaluated its impact on human leukemia HL-60, lung carcinoma NCI-H460, cervical cancer HeLa, and breast cancer MCF-7 cells. The results indicated that daigremontianin induces cell death through mechanisms involving oxidative stress and mitochondrial dysfunction.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HL-60 | 5.0 | Induction of apoptosis |
| NCI-H460 | 4.5 | Mitochondrial membrane depolarization |
| HeLa | 6.0 | ROS production |
| MCF-7 | 7.0 | Caspase activation |
Antiviral Activity
Daigremontianin has shown promising antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). In vitro studies revealed that extracts from K. daigremontiana significantly inhibited viral replication in Vero cells.
Table 2: Antiviral Efficacy Against HSV-1
| Extract Concentration (g/mL) | % Inhibition of Viral Replication |
|---|---|
| 0.001 | 70% |
| 0.01 | 85% |
| 0.1 | 90% |
The extract was found to inhibit viral attachment and penetration into host cells, indicating its potential as a therapeutic agent in managing viral infections.
Antimicrobial Activity
The antimicrobial properties of daigremontianin have been explored against various pathogens. Studies have reported its effectiveness against both bacterial and fungal strains, with minimal inhibitory concentrations (MIC) established for several microorganisms.
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Type of Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 20 | Bactericidal |
| Candida albicans | 10 | Fungicidal |
Toxicity and Safety Profile
Despite its therapeutic potential, daigremontianin is associated with toxicity at high doses. Documented cases have linked it to cardiovascular and renal issues when ingested in large quantities. Chronic exposure can lead to long-term health complications.
Case Studies
- Human Toxicity : A case report highlighted an individual experiencing acute kidney injury after consuming high doses of Kalanchoe daigremontiana. The patient exhibited symptoms consistent with bufadienolide toxicity, underscoring the need for caution in its use.
- Antitumor Research : In vivo studies on mice demonstrated that daigremontianin could reduce tumor size in models of ovarian cancer. The treatment resulted in significant apoptosis in tumor tissues, suggesting a potential role in cancer therapy.
Q & A
Q. What statistical frameworks are robust for analyzing dose-dependent bioactivity?
- Answer : Non-linear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism calculate EC50/IC50 values. Bootstrap resampling assesses confidence intervals. Outlier detection (e.g., Grubbs’ test) and heteroscedasticity adjustments improve reliability. Pre-registration of analysis plans reduces bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
